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Compound of Interest

Compound Name:
6-chloro-N-cyclohexylpyrimidin-4-

amine

CAS No.: 61667-11-6

Cat. No.: B1583600

Get Quote

Optimized Synthesis, Characterization, and Pharmaceutical Applications

Executive Summary
This technical guide provides a comprehensive analysis of 6-chloro-N-cyclohexylpyrimidin-
4-amine (CAS 61667-11-6), a critical intermediate in the synthesis of pyrimidine-based kinase

inhibitors and G-protein coupled receptor (GPCR) antagonists.[1] Unlike generic database

entries, this document focuses on the practical realities of handling this scaffold: controlling

regioselectivity during synthesis, purifying the mono-substituted product from bis-adduct

impurities, and leveraging its pharmacophore properties in drug design.[1]

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9][10]
The 4,6-functionalized pyrimidine core is a "privileged structure" in medicinal chemistry.[1] The

chlorine atom at position 6 serves as a versatile handle for subsequent cross-coupling (Suzuki-

Miyaura) or nucleophilic aromatic substitution (
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), while the cyclohexyl group provides lipophilic bulk often required for hydrophobic pocket
occupation in ATP-binding sites.[1]

Table 1: Core Chemical Data
Property Specification

CAS Number 61667-11-6

IUPAC Name 6-chloro-N-cyclohexylpyrimidin-4-amine

Molecular Formula

Molecular Weight 211.69 g/mol

Exact Mass 211.0876

Appearance White to off-white solid

Solubility
Soluble in DMSO, DMF, Methanol, DCM;

Insoluble in Water

pKa (Predicted) ~3.5 (Pyrimidine N1), ~13 (Amine NH)

LogP (Predicted) 2.8 - 3.2

Optimized Synthetic Protocol
The primary challenge in synthesizing this compound from 4,6-dichloropyrimidine is preventing

the formation of the N,N’-dicyclohexylpyrimidine-4,6-diamine (bis-adduct).[1] The 4 and 6

positions are chemically equivalent until the first substitution occurs.[1] Once the first amine is

added, the ring becomes more electron-rich, theoretically deactivating it toward a second

attack. However, under high temperatures or excess amine concentrations, the second

substitution competes significantly.

Reaction Scheme Visualization

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-N-methylpyrimidin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-N-methylpyrimidin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-N-methylpyrimidin-4-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583600?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Critical Control Points

4,6-Dichloropyrimidine
(Electrophile)

6-Chloro-N-cyclohexylpyrimidin-4-amine
(Target Mono-Adduct)

  1.0 eq Amine, 0°C to RT
  Base (TEA/DIEA), EtOH  

Cyclohexylamine
(Nucleophile)

N,N'-Dicyclohexylpyrimidine-4,6-diamine
(Bis-Adduct Impurity)

  Excess Amine
  High Temp (>60°C)  

Stoichiometry: Strict 1:1 ratio

Temp: Keep < 40°C

Click to download full resolution via product page

Figure 1: Reaction pathway highlighting the competitive landscape between mono- and di-

substitution.

Detailed Methodology
Reagents:

4,6-Dichloropyrimidine (1.0 equiv)[1]

Cyclohexylamine (1.0 equiv) — Do not use excess.[1]

Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 equiv) — Scavenges HCl.[1]

Solvent: Ethanol (EtOH) or Isopropanol (IPA).[1]

Step-by-Step Protocol:

Preparation: Dissolve 4,6-dichloropyrimidine in Ethanol (0.5 M concentration) in a round-

bottom flask. Cool the solution to 0°C using an ice bath. Rationale: Lower temperature

reduces the kinetic rate of the second substitution.
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Addition: Mix Cyclohexylamine (1.0 equiv) and TEA (1.2 equiv) in a small volume of Ethanol.

Add this mixture dropwise to the stirred pyrimidine solution over 30–60 minutes.

Critical: Slow addition ensures the concentration of free amine is never high enough

relative to the starting material to favor the bis-adduct.[1]

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

Monitor by TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.[1][2]

Endpoint: Look for the disappearance of the starting material.[1] If starting material

remains but bis-impurity is forming, stop the reaction; it is easier to remove starting

material than the bis-adduct.[1]

Workup:

Evaporate the Ethanol under reduced pressure.[1]

Resuspend the residue in Ethyl Acetate.[1]

Wash with Water (2x) to remove TEA salts.[1]

Wash with Brine (1x).[1]

Dry over

, filter, and concentrate.[1]

Purification: Recrystallization from Hexane/Ethyl Acetate is often sufficient.[1] If the bis-

adduct is present (>5%), purify via silica gel column chromatography (Gradient: 0-30%

EtOAc in Hexanes).[1]

Structural Characterization
Verification of the structure relies on confirming the loss of symmetry (compared to the

dichloropyrimidine) and the integration of the cyclohexyl protons.[1]

Expected Analytical Data
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1H NMR (400 MHz, DMSO-d6):

8.35 ppm (s, 1H, Pyrimidine H-2): The most deshielded proton, located between the two ring
nitrogens.

7.60 ppm (br d, 1H, NH): Exchangeable with

.

6.50 ppm (s, 1H, Pyrimidine H-5): Upfield shift compared to starting material due to the
electron-donating amino group.[1]

3.90 ppm (m, 1H, Cyclohexyl CH-N): Methine proton adjacent to the nitrogen.[1]

1.90 – 1.10 ppm (m, 10H, Cyclohexyl CH2): Characteristic aliphatic envelope.

Mass Spectrometry (ESI+):

[M+H]+: Observed peaks at 212.1 and 214.1 in a 3:1 ratio.[1]

Interpretation: This chlorine isotope pattern (

vs

) is diagnostic.[1] A lack of this pattern suggests dechlorination or bis-substitution (mass
~275).[1]

Pharmaceutical Applications & Pharmacophore
Analysis[1]
This scaffold is a cornerstone in the design of Type I and Type II Kinase Inhibitors.[1] The

pyrimidine ring typically functions as the "hinge binder," forming hydrogen bonds with the ATP-

binding site of the kinase.[1]

Mechanism of Action (Hinge Binding)
The N1 of the pyrimidine accepts a hydrogen bond from the kinase backbone amide, while the

exocyclic amine (NH) at position 4 donates a hydrogen bond to the backbone carbonyl. The

cyclohexyl group often occupies the hydrophobic "gatekeeper" region or the solvent-exposed

front pocket, depending on the specific kinase topology.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-N-methylpyrimidin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-N-methylpyrimidin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-N-methylpyrimidin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-N-methylpyrimidin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-N-methylpyrimidin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-N-methylpyrimidin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-N-methylpyrimidin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-N-methylpyrimidin-4-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583600?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application Workflow
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Figure 2: Strategic utilization of the scaffold in medicinal chemistry campaigns.[1]

Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS is limited, it should be handled with the

protocols standard for aminopyrimidines and alkyl halides.

Hazards:

H315: Causes skin irritation.[1][3]

H319: Causes serious eye irritation.[1][3]

H317: May cause an allergic skin reaction (Sensitizer).[1]

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-Cl bond is

relatively stable, but the amine can oxidize over prolonged exposure to air.[1]
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Disposal: Halogenated organic waste streams. Do not mix with strong acids (exothermic salt

formation).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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